molecular formula C18H16FN3 B11397320 2-(4-fluorophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole

2-(4-fluorophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B11397320
M. Wt: 293.3 g/mol
InChI Key: VTDAIFBYDCBNDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable aldehyde or ketone, followed by cyclization with a benzimidazole precursor . The reaction conditions often include the use of catalysts such as nickel or palladium, and solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . Additionally, it can interact with DNA or RNA, leading to the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the fluorine atom increases its metabolic stability and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H16FN3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-propylimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C18H16FN3/c1-2-11-21-16-5-3-4-6-17(16)22-12-15(20-18(21)22)13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3

InChI Key

VTDAIFBYDCBNDU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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